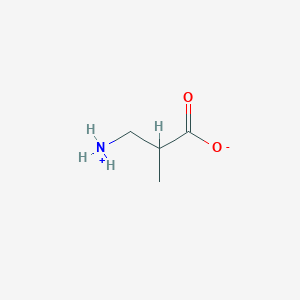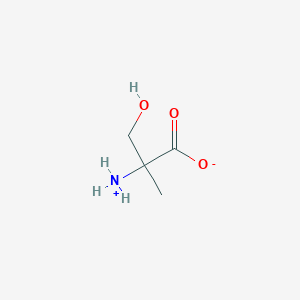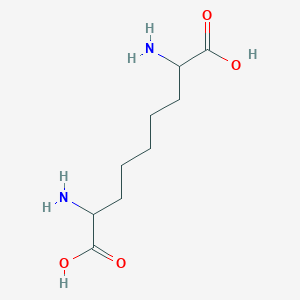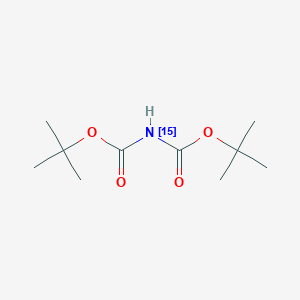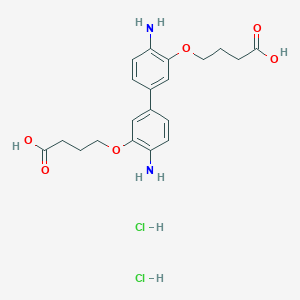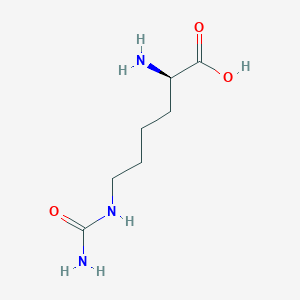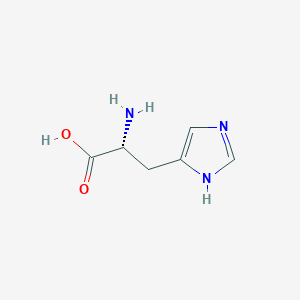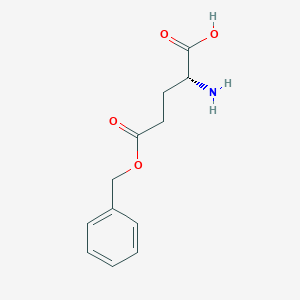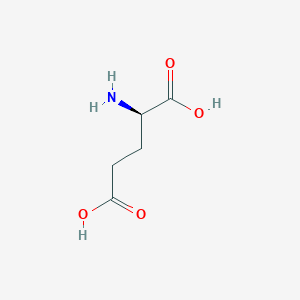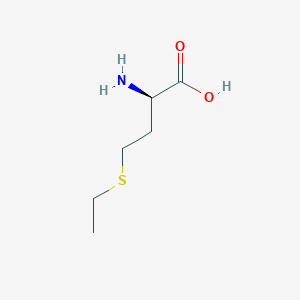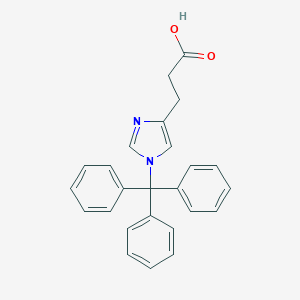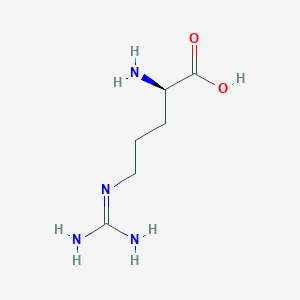
D-精氨酸
描述
D-精氨酸是一种D-α-氨基酸,是精氨酸的D-异构体。与在生理上具有活性的L-型不同,D-精氨酸在自然界中并不常见。
科学研究应用
D-精氨酸在科学研究中有广泛的应用:
化学: 用于合成各种化合物,并在化学反应中用作试剂。
生物学: 研究其在细胞过程和相互作用中的作用。
作用机制
D-精氨酸通过各种分子靶点和途径发挥作用。 它与人肌型肌酸激酶相互作用,影响细胞能量代谢 . 此外,它在富含精氨酸肽的胞质直接摄取中发挥作用,这对细胞功能至关重要 .
与相似化合物的比较
相似化合物
L-精氨酸: 精氨酸的L-异构体,在生理上具有活性,在自然界中广泛存在。
L-瓜氨酸: 参与尿素循环和一氧化氮生成的另一种相关氨基酸。
L-鸟氨酸: 另一种参与尿素循环并用于各种代谢过程的相关氨基酸.
D-精氨酸的独特性
D-精氨酸的独特之处在于其D-构型,与L-型对应物相比,它提供了独特的特性。 它对降解的抵抗力和逃避溶酶体的能力使其在药物递送系统中具有价值 .
生化分析
Biochemical Properties
D-Arginine serves as a substrate for distinct metabolic pathways that profoundly affect cell biology . It interacts with enzymes such as arginase, nitric-oxide synthase, Arg:glycine amidinotransferase, and Arg decarboxylase . These interactions lead to the production of biologically important compounds like nitric oxide, polyamines, proline, glutamate, creatine, and agmatine .
Cellular Effects
D-Arginine has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, D-Arginine has been found to affect immune cell biology, particularly macrophage, dendritic cell, and T cell immunobiology .
Molecular Mechanism
The molecular mechanism of D-Arginine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the guanidinium group of D-Arginine has been found to stabilize proteins against aggregation through protein-protein interactions .
Temporal Effects in Laboratory Settings
The effects of D-Arginine change over time in laboratory settings. Studies have shown that the unfolded protein response (UPR) has different effects on protein turnover depending on their subcellular location . This indicates that D-Arginine’s effects on cellular function can vary over time.
Dosage Effects in Animal Models
The effects of D-Arginine vary with different dosages in animal models . For instance, both oral and intraperitoneal D-Arginine administration in Dahl salt-sensitive (DSS) rats was shown to prevent the increase in blood pressure .
Metabolic Pathways
D-Arginine is involved in several metabolic pathways. It interacts with enzymes and cofactors in the urea cycle, nitric oxide synthesis, and arginine biosynthesis . D-Arginine also affects metabolic flux and metabolite levels .
Transport and Distribution
D-Arginine is transported and distributed within cells and tissues through specialized carrier proteins . These proteins provide adequate import and export routes for D-Arginine, ensuring its availability for various enzymatic reactions .
Subcellular Localization
The subcellular localization of D-Arginine and its effects on activity or function are critical. For example, in endothelial cells, argininosuccinate synthase, which is involved in the conversion of citrulline to D-Arginine, co-localizes with eNOS at caveolae and outside of the Golgi .
准备方法
合成路线和反应条件
D-精氨酸可以通过多种方法合成。一种常见的方法是用L-精氨酸酶将DL-精氨酸酶解为L-鸟氨酸。 此过程选择性地将L-精氨酸转化为L-鸟氨酸,从而可以回收纯化的D-精氨酸 . 另一种方法包括底物制备、氢化反应、还原剂去除和光学拆分 .
工业生产方法
D-精氨酸的工业生产通常涉及发酵过程。该方法包括发酵液制备、斜面培养、菌种摇瓶培养、一级和二级种子培养、后续发酵、提取和发酵产物的精制。 此过程可确保D-精氨酸的高产量和质量,同时减少环境污染 .
化学反应分析
反应类型
D-精氨酸会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰化合物以用于特定应用至关重要。
常用试剂和条件
D-精氨酸反应中常用的试剂包括二苯并环辛炔(DBCO)和叠氮化物。 这些试剂用于点击化学以创建自组装的超分子纳米载体 .
形成的主要产物
D-精氨酸反应形成的主要产物包括具有重要药物递送系统应用的明确纳米结构。 这些纳米结构在递送治疗剂方面稳定且有效 .
相似化合物的比较
Similar Compounds
L-arginine: The L-isomer of arginine, which is physiologically active and widely found in nature.
L-citrulline: A related amino acid involved in the urea cycle and nitric oxide production.
L-ornithine: Another related amino acid that plays a role in the urea cycle and is used in various metabolic processes.
Uniqueness of D-arginine
D-arginine is unique due to its D-configuration, which provides distinct properties compared to its L-counterparts. Its resistance to degradation and ability to escape lysosomes make it valuable in drug delivery systems .
属性
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSFYDXXFIFQN-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61155-84-8 | |
| Record name | Poly-D-arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61155-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40883354 | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
157-06-2 | |
| Record name | D-Arginine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157-06-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000157062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-arginine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04027 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Arginine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-D-arginine hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.334 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R54Z304Z7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Arginine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003416 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



